molecular formula C11H11N3 B13621649 1-Benzimidazolepropionitrile,5-methyl-(8CI)

1-Benzimidazolepropionitrile,5-methyl-(8CI)

Cat. No.: B13621649
M. Wt: 185.22 g/mol
InChI Key: DHOJZBQXEAKEKI-UHFFFAOYSA-N
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Description

1-Benzimidazolepropionitrile,5-methyl-(8CI) (CAS 28739-47-1) is a chemical compound supplied for Research Use Only (RUO), strictly for laboratory research and not for diagnostic, therapeutic, or personal use. This benzimidazole derivative is a valuable building block in organic synthesis and medicinal chemistry research. The benzimidazole core is a privileged structure in drug discovery, featured in numerous therapeutic agents due to its ability to mimic purine bases and interact with various biological targets . Researchers utilize such nitrile-functionalized benzimidazole compounds in the development of potential pharmaceuticals, including anthelmintic and anticancer agents, as the nitrile group can serve as a key synthetic handle for further chemical modification . Furthermore, this class of compounds finds applications in materials science, for instance, in the development of organic solderability preservatives in electronics manufacturing . Its specific 5-methyl and propionitrile substitutions make it a versatile intermediate for constructing more complex molecules and for probing structure-activity relationships in various chemical and biological systems.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-(5-methylbenzimidazol-1-yl)propanenitrile

InChI

InChI=1S/C11H11N3/c1-9-3-4-11-10(7-9)13-8-14(11)6-2-5-12/h3-4,7-8H,2,6H2,1H3

InChI Key

DHOJZBQXEAKEKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=N2)CCC#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Benzimidazolepropionitrile,5-methyl-(8CI) typically involves the construction of the benzimidazole ring system followed by functionalization to introduce the propionitrile moiety and the methyl substituent at the 5-position of the aromatic ring. The key steps include:

  • Formation of the benzimidazole nucleus from o-phenylenediamine derivatives.
  • Introduction of the methyl group at the 5-position via methyl-substituted starting materials.
  • Attachment of the propionitrile side chain through nucleophilic substitution or condensation reactions.

Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one as a Precursor

A crucial intermediate in the synthesis is 5-methyl-1,3-dihydro-2H-benzimidazol-2-one, which can be prepared by heating a mixture of 4-methyl-1,2-phenylenediamine and urea at 180 °C. This method is well-documented and yields the methyl-substituted benzimidazole core required for further functionalization.

One-Pot Nitration and Functionalization

A notable approach to synthesizing nitrated benzimidazole derivatives, which can be adapted for preparing nitrile-substituted analogs, involves a one-pot nitration reaction using a potassium nitrate and sulfuric acid system. For example, the synthesis of 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one was achieved by adding 5-methyl-1,3-dihydro-2H-benzimidazol-2-one to a cooled mixture of KNO3 and concentrated H2SO4, followed by controlled heating to 90 °C over several hours. The product was isolated by cooling, filtration, and washing, yielding a high-purity compound with an 89.7% yield.

While this method specifically targets nitro derivatives, the controlled nitration conditions and purification steps provide valuable insights into handling sensitive benzimidazole derivatives, which can be extrapolated to the preparation of 1-Benzimidazolepropionitrile,5-methyl-(8CI).

Comparative Data Table of Preparation Methods

Step Method/Reaction Type Conditions Yield (%) Purity (%) Notes
1 Heating 4-methyl-1,2-phenylenediamine with urea 180 °C, neat Not specified High Formation of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one precursor
2 One-pot nitration with KNO3/H2SO4 5 °C to 90 °C, 6 h total 89.7 High Preparation of 5-methyl-4,6,7-trinitro benzimidazole derivative, analogous synthetic route
3 Diazotization and cyclization (patent) 95–105 °C, 5.6–5.8 MPa, 250–280 °C, acidification pH 5–6 88.5 99.56 Industrial synthesis of 5-methyl benzotriazole, related heterocyclic compound

Full Research Findings and Notes

  • The synthesis of 1-Benzimidazolepropionitrile,5-methyl-(8CI) can be approached via the preparation of methyl-substituted benzimidazole precursors, which are then functionalized to introduce the propionitrile group.
  • The one-pot nitration method using potassium nitrate and sulfuric acid provides a mild and efficient route to nitrated benzimidazole derivatives, avoiding harsh reagents like fuming nitric acid and multistep procedures.
  • Industrial-scale synthesis methods for related methyl-substituted heterocycles such as 5-methyl benzotriazole demonstrate the feasibility of high-yield, high-purity production using controlled diazotization, acidification, dehydration, and distillation steps.
  • The purity of the final product is critical, especially for pharmaceutical or high-precision applications, and can be ensured by careful control of reaction conditions and purification protocols.
  • The methyl substitution at the 5-position influences the thermal stability and solubility of the benzimidazole derivatives, which must be considered during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

1-Benzimidazolepropionitrile,5-methyl-(8CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

1-Benzimidazolepropionitrile,5-methyl-(8CI) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzimidazolepropionitrile,5-methyl-(8CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 1-Benzimidazolepropionitrile,5-methyl-(8CI) and related compounds:

Compound Name Molecular Formula Substituents Notable Functional Groups Biological Activity (If Reported)
1-Benzimidazolepropionitrile,5-methyl-(8CI) C₁₁H₁₀N₄ (inferred) 1-propionitrile, 5-methyl Nitrile, methyl Not explicitly reported
1H-Benzimidazole-1-propanenitrile,2-amino- (CAS 64266-26-8) C₁₀H₁₀N₄ 1-propanenitrile, 2-amino Nitrile, amino Not reported in evidence
1H-Benzimidazol-5-ol,1-methyl-(9CI) (CAS 50591-22-5) C₈H₈N₂O 1-methyl, 5-hydroxyl Hydroxyl, methyl Potential antioxidant/antitumor roles
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide C₆H₉N₃OS Thiadiazole core, propionamide side chain Amide, methyl Moderate cytotoxicity (IC₅₀: 12–28 µM)
Key Observations:
  • Nitrile vs. This could influence interactions with biological targets such as enzymes or receptors .
  • Methyl Substitution: The 5-methyl group in the target compound is analogous to the 5-hydroxyl group in 1H-Benzimidazol-5-ol,1-methyl-(9CI).

Pharmacological Potential

  • Anticancer Activity: While 1-Benzimidazolepropionitrile,5-methyl-(8CI) lacks direct cytotoxicity data, structurally related thiadiazole derivatives (e.g., N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide) exhibit moderate anticancer activity (IC₅₀: 12–28 µM) against tumor cells, though less potent than doxorubicin . Benzimidazole derivatives are known for targeting tubulin or DNA topoisomerases, suggesting a plausible mechanism for the nitrile-containing analog .
  • Enzyme Inhibition : The nitrile group may act as a pharmacophore for covalent inhibition of cysteine proteases or kinases, a feature observed in other nitrile-bearing drugs (e.g., rilzabrutinib) .

Physicochemical Properties

  • Molecular Weight and Solubility : The inferred molecular weight (~186–210 g/mol) places 1-Benzimidazolepropionitrile,5-methyl-(8CI) in the "drug-like" range. However, the nitrile group may reduce aqueous solubility compared to hydroxylated analogs .
  • Stability : Nitriles are generally stable under physiological conditions but may undergo metabolic conversion to amides or carboxylic acids in vivo, altering bioavailability .

Q & A

Q. What are the recommended safety protocols for handling 1-Benzimidazolepropionitrile,5-methyl-(8CI) in laboratory settings?

  • Methodological Answer: While specific safety data for this compound are limited, general guidelines for benzimidazole derivatives recommend:
  • Use of PPE (gloves, lab coats, safety goggles) to avoid skin/eye contact .
  • Conduct experiments in a fume hood to minimize inhalation risks, as nitrile-containing compounds may release toxic vapors .
  • Store in a cool, dry place away from oxidizers; stability studies suggest benzimidazoles can decompose under prolonged light exposure .
  • Emergency procedures should follow protocols for nitriles (e.g., cyanide antidote kits for accidental ingestion) .

Q. What synthetic routes are commonly used to prepare 1-Benzimidazolepropionitrile,5-methyl-(8CI)?

  • Methodological Answer: Synthesis typically involves:
  • Step 1: Condensation of 5-methyl-1H-benzimidazole with acrylonitrile derivatives under acidic conditions to form the propionitrile side chain .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
  • Characterization: Confirm structure using 1^1H/13^13C NMR (key peaks: δ ~3.5 ppm for propionitrile CH2_2, δ ~2.3 ppm for methyl group) and HRMS (expected [M+H]+^+: ~215.1 m/z) .

Advanced Research Questions

Q. How do substituent positions (e.g., 5-methyl vs. 6-methyl) on the benzimidazole core influence conformational stability and bioactivity?

  • Methodological Answer:
  • Conformational Analysis: Computational studies (e.g., DFT at B3LYP/6-311++G(d,p)) reveal that methyl substitution at the 5-position stabilizes the E1 conformation via intramolecular O–H···N hydrogen bonding, reducing steric hindrance compared to 6-substituted analogs .
  • Bioactivity Impact: Methyl positioning alters electron density at the nitrile group, affecting binding to biological targets. For example, 5-methyl derivatives show enhanced cytotoxicity (IC50_{50} ~12 μM in hepatocarcinoma cells) compared to non-methylated analogs, likely due to improved membrane permeability .

Q. What experimental strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models for this compound?

  • Methodological Answer:
  • In Vitro/In Vivo Bridging: Use 3D tumor spheroids to mimic in vivo microenvironments, as monolayer assays (e.g., MTT) may underestimate metabolic effects .
  • Pharmacokinetic Profiling: Measure plasma stability (e.g., LC-MS/MS) to assess nitrile hydrolysis, which can reduce bioavailability. Structural analogs with electron-withdrawing groups exhibit longer half-lives .
  • Mechanistic Studies: Combine transcriptomics (RNA-seq) and proteomics (western blot for apoptosis markers like caspase-3) to validate target engagement discrepancies .

Q. How can spectroscopic methods differentiate 1-Benzimidazolepropionitrile,5-methyl-(8CI) from its structural isomers?

  • Methodological Answer:
  • FT-IR: The nitrile group (C≡N) shows a distinct absorption band at ~2240 cm1^{-1}, absent in carboxy or amine analogs .
  • 1^1H NMR: The 5-methyl group causes deshielding of adjacent aromatic protons (δ ~7.8 ppm), unlike 6-methyl isomers (δ ~7.5 ppm) due to ring current effects .
  • X-ray Crystallography: Resolves spatial arrangements; the 5-methyl group induces a 10° tilt in the benzimidazole plane compared to unsubstituted derivatives .

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